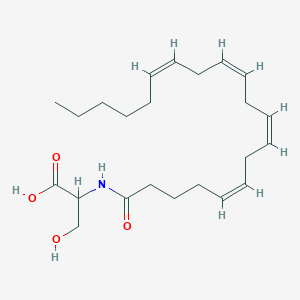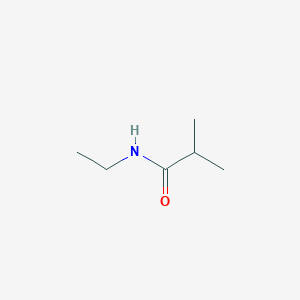
6-Hydroxybetamethasone
Übersicht
Beschreibung
6-Hydroxybetamethasone is a derivative of betamethasone, a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of a hydroxyl group at the sixth position of the betamethasone molecule. It is primarily used in the treatment of various inflammatory and autoimmune conditions due to its ability to modulate the immune response and reduce inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybetamethasone typically involves the hydroxylation of betamethasone. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Betamethasone can be hydroxylated at the sixth position using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions.
Microbial transformation: Certain microorganisms can selectively hydroxylate steroids at specific positions. For instance, the use of fungi like has been reported for the hydroxylation of betamethasone.
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation due to its specificity and efficiency. The process typically includes:
Fermentation: Betamethasone is incubated with a microbial culture capable of hydroxylating the steroid.
Extraction and Purification: The hydroxylated product is extracted from the fermentation broth and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxybetamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to betamethasone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Osmium tetroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation products: 6-Ketobetamethasone.
Reduction products: Betamethasone.
Substitution products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxybetamethasone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroid hydroxylation and other chemical transformations.
Biology: Investigated for its effects on cellular processes such as inflammation and immune response.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
Wirkmechanismus
6-Hydroxybetamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This leads to:
Inhibition of pro-inflammatory cytokines: Reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Induction of anti-inflammatory proteins: Increases the expression of proteins like interleukin-10.
Suppression of immune cell activity: Decreases the activity of immune cells such as T lymphocytes and macrophages.
Vergleich Mit ähnlichen Verbindungen
Betamethasone: The parent compound, lacking the hydroxyl group at the sixth position.
Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties but differing in the spatial configuration of the methyl group at position 16.
Prednisolone: Another glucocorticoid with a similar mechanism of action but different structural features.
Uniqueness: 6-Hydroxybetamethasone is unique due to the presence of the hydroxyl group at the sixth position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect the compound’s potency, duration of action, and specificity for certain receptors, making it a valuable compound for specific therapeutic applications and research studies.
Eigenschaften
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBSTEHLLHXILB-DNVCMXBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179443 | |
| Record name | 6-Hydroxybetamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24703-00-2 | |
| Record name | 6-Hydroxybetamethasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybetamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















